molecular formula C16H21NO2 B1210282 Dexpropranolol CAS No. 5051-22-9

Dexpropranolol

Cat. No.: B1210282
CAS No.: 5051-22-9
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-CQSZACIVSA-N
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Description

Dexpropranolol is a small molecule that belongs to the class of organic compounds known as naphthalenes. It is a stereoisomer of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is used experimentally and has shown potential in various pharmacological applications .

Biochemical Analysis

Biochemical Properties

Dexpropranolol plays a role in biochemical reactions primarily as a beta-adrenergic receptor antagonist. It interacts with beta-adrenergic receptors, inhibiting the action of catecholamines such as epinephrine and norepinephrine . This interaction reduces the heart rate and blood pressure, making it useful in treating conditions like hypertension and arrhythmias . This compound also interacts with other biomolecules, including enzymes and proteins involved in signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving beta-adrenergic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound can reduce the production of cyclic AMP (cAMP), a secondary messenger involved in many cellular processes . This reduction in cAMP levels can affect processes such as glycogenolysis and lipolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by catecholamines . This inhibition reduces the downstream effects of receptor activation, such as the activation of adenylate cyclase and the subsequent production of cAMP . By reducing cAMP levels, this compound can inhibit various cellular processes, including those involved in energy metabolism and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to adaptive changes in cells, such as receptor desensitization and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce heart rate and blood pressure without significant adverse effects . At high doses, this compound can cause toxic effects, including bradycardia, hypotension, and respiratory depression . Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its metabolism and elimination . It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are then excreted in the urine . This compound can also affect metabolic flux and metabolite levels by inhibiting beta-adrenergic receptors, which play a role in regulating energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes and bind to intracellular receptors, affecting its localization and accumulation . This compound can also interact with transporters and binding proteins that facilitate its movement within the body . These interactions can influence the distribution and effectiveness of this compound in different tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . This compound can be found in various cellular compartments, including the cytoplasm and cell membrane . It may also be localized to specific organelles, such as the endoplasmic reticulum and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Dexpropranolol can be synthesized through several synthetic routes. One common method involves the resolution of racemic propranolol using chiral agents to separate the dextrorotatory enantiomer. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific chiral catalysts . Industrial production methods may involve large-scale resolution processes and purification techniques to ensure the high enantiomeric purity of this compound.

Chemical Reactions Analysis

Dexpropranolol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Dexpropranolol is similar to other beta-adrenergic receptor antagonists, such as:

    Propranolol: The racemic mixture from which this compound is derived.

    Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

    Metoprolol: Another selective beta-1 blocker with similar applications to atenolol.

This compound’s uniqueness lies in its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic counterpart .

Properties

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045304
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5051-22-9, 13071-11-9
Record name (+)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5051-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpropranolol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpropranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03322
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Record name Dexpropranolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexpropranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409
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Record name (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
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Record name DEXPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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